molecular formula C11H21ClN4O B12347196 [(1-methyl-1H-pyrazol-4-yl)methyl](2-morpholin-4-ylethyl)amine CAS No. 1856076-88-4

[(1-methyl-1H-pyrazol-4-yl)methyl](2-morpholin-4-ylethyl)amine

Cat. No.: B12347196
CAS No.: 1856076-88-4
M. Wt: 260.76 g/mol
InChI Key: ZJFZQCODFMSHIG-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methylamine is a complex organic compound that features both pyrazole and morpholine moieties The pyrazole ring is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms, while the morpholine ring is a six-membered heterocycle containing four carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent to introduce the (2-morpholin-4-ylethyl)amine group. One common method involves the use of a nucleophilic substitution reaction where the pyrazole nitrogen attacks an electrophilic carbon in the alkylating agent, forming the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (1-methyl-1H-pyrazol-4-yl)methylamine may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control over reaction conditions can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or morpholine nitrogen acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated pyrazole or morpholine derivatives.

Scientific Research Applications

(1-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-methyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to variations in their chemical and biological properties.

    Morpholine derivatives: These compounds contain the morpholine ring and can exhibit different reactivity and applications based on their substituents.

    Imidazole derivatives: Similar to pyrazole, imidazole is a five-membered ring with two nitrogen atoms, but it has different electronic properties and reactivity.

The uniqueness of (1-methyl-1H-pyrazol-4-yl)methylamine lies in the combination of the pyrazole and morpholine rings, which can impart distinct chemical and biological properties not found in other compounds.

Properties

CAS No.

1856076-88-4

Molecular Formula

C11H21ClN4O

Molecular Weight

260.76 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C11H20N4O.ClH/c1-14-10-11(9-13-14)8-12-2-3-15-4-6-16-7-5-15;/h9-10,12H,2-8H2,1H3;1H

InChI Key

ZJFZQCODFMSHIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCN2CCOCC2.Cl

Origin of Product

United States

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